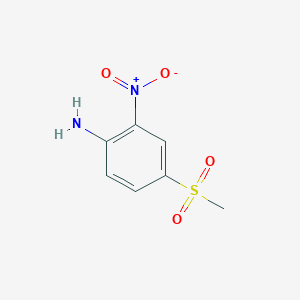

4-(Methylsulfonyl)-2-nitroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfonyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDZFWKZHVAUUTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066727 | |

| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21731-56-6 | |

| Record name | 4-(Methylsulfonyl)-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21731-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021731566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(methylsulfonyl)-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-mesyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methylsulfonyl)-2-nitroaniline chemical properties

An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitroaniline: Properties, Synthesis, and Applications

Introduction: A Molecule of Strategic Importance

This compound is a highly functionalized aromatic compound that serves as a critical building block in modern organic synthesis. Its strategic importance stems from the unique electronic interplay between its three substituents: a nucleophilic amino group, a strongly electron-withdrawing nitro group, and an equally potent electron-withdrawing methylsulfonyl (mesyl) group. This specific arrangement on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials. This guide provides a comprehensive overview of its chemical properties, established synthetic methodologies, reactivity, and key applications for professionals in research and drug development.

Physicochemical and Structural Properties

The physical and chemical characteristics of this compound are foundational to its handling, reactivity, and application. These properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 21731-56-6 | [1][2] |

| Molecular Formula | C₇H₈N₂O₄S | [1][2][3] |

| Molecular Weight | 216.21 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [1][2] |

| InChI | InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3 | [2][3] |

| InChIKey | NDZFWKZHVAUUTN-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CS(=O)(=O)C1=CC=C(C(=C1)N)N(=O)=O | [3] |

Synthesis and Mechanistic Insights

The preparation of this compound can be achieved through several synthetic routes, each with distinct advantages. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

Key Synthetic Strategies

-

Nitration of a Sulfonylated Precursor: A common method involves the nitration of 2-methylsulfonylaniline. The powerful electron-withdrawing nature of the methylsulfonyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions.[4]

-

Sulfonylation of a Nitro Precursor: An alternative approach is the direct sulfonylation of 2-nitroaniline using a methylsulfonylating agent like methylsulfonyl chloride.[4]

-

Multi-step Synthesis from Substituted Anilines: A versatile laboratory-scale synthesis can begin with 4-methylaniline. This route involves a sequence of protection, nitration, and deprotection steps to achieve the desired regiochemistry.[4][5] The amino group is first protected to prevent unwanted side reactions and to modulate its directing effect during the subsequent nitration step.

Exemplary Laboratory Protocol: Synthesis from 4-Methylaniline

This protocol details a common multi-step synthesis, highlighting the rationale behind each procedural choice.

Step 1: Protection of the Amino Group The highly activating amino group in 4-methylaniline is first protected as a carbamate. This is crucial to prevent oxidation during nitration and to control the regioselectivity of the reaction. Using ethyl chloroformate is a standard and efficient method for this transformation.[5][6]

-

Procedure: 4-methylaniline is dissolved in a suitable solvent (e.g., 1,4-dioxane). Ethyl chloroformate is added, often in the presence of a mild base to neutralize the HCl byproduct, to form N-(p-tolyl)ethyl carbamate.[5][6] The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 2: Regioselective Nitration The protected intermediate is then nitrated. The directing effects of the substituents guide the nitro group to the position ortho to the original amino group. Tert-butyl nitrite, in the presence of a copper catalyst, can serve as an effective nitrating agent under controlled conditions.[5]

-

Procedure: The N-(p-tolyl)ethyl carbamate is dissolved in a solvent like 1,4-dioxane in a pressure-resistant vessel. A catalytic amount of copper sulfate and tert-butyl nitrite are added.[5] The mixture is heated (e.g., to 90°C) and the reaction progress is monitored by TLC.[5] Upon completion, the organic phase is extracted, washed, and dried.

Step 3: Deprotection (Hydrolysis) The final step is the removal of the ethyl carbamate protecting group to reveal the free amine, yielding the target product. This is typically achieved by acid- or base-catalyzed hydrolysis.

-

Procedure: The purified product from Step 2 is treated with an acid (e.g., HCl) or a base (e.g., NaOH) in an appropriate solvent system to cleave the carbamate group. The final product, this compound, is then isolated through extraction and purified by recrystallization or column chromatography.[4]

Synthetic Workflow Diagram

Caption: Multi-step synthesis of this compound.

Reactivity and Functional Group Dynamics

The chemical behavior of this compound is dominated by the electronic properties of its functional groups.

-

Methylsulfonyl Group (-SO₂CH₃): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. It deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the N-H protons of the amino group.[4] Its stability makes it a reliable functional group in multi-step syntheses.

-

Nitro Group (-NO₂): As one of the strongest electron-withdrawing groups, the nitro group further deactivates the ring. A key aspect of its reactivity is its susceptibility to reduction. The nitro group can be selectively reduced to an amine, providing a synthetic handle for further functionalization, such as in the formation of diamine derivatives which are precursors to heterocyclic compounds.[7]

-

Amino Group (-NH₂): Despite the deactivating effects of the other substituents, the amino group remains a site of nucleophilicity. It can undergo reactions such as acylation and alkylation. Its primary synthetic utility in this context is often as a precursor that is introduced via the reduction of a nitro group.

The combined electron-withdrawing effects of the nitro and methylsulfonyl groups make the aromatic ring electron-deficient, rendering it susceptible to nucleophilic aromatic substitution under certain conditions.

Applications in Drug Discovery and Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate in constructing more complex bioactive molecules.[8]

-

Pharmaceutical Intermediates: Its structure is found within the scaffolds of various developmental drugs. For instance, nitroaniline derivatives are explored for their potential as anti-cancer agents, where they may interfere with cellular pathways related to cell proliferation and apoptosis.[7] The specific substitution pattern of this compound allows for precise modifications to tune the pharmacological properties of a target molecule.

-

Building Block in Organic Synthesis: It is a versatile starting material for producing a range of substituted anilines and benzimidazoles. The ability to selectively reduce the nitro group or perform reactions at the amino group provides chemists with a platform to build molecular complexity.[7][8]

-

Dye and Pigment Industry: Nitroanilines have historically been important intermediates in the synthesis of dyes and pigments.[8]

Spectroscopic Characterization

While specific analytical data requires experimental acquisition, the expected spectroscopic features can be predicted based on the molecule's structure.

-

¹H NMR: The spectrum would show distinct signals for the three aromatic protons, likely as complex multiplets due to their differing electronic environments. A sharp singlet corresponding to the three protons of the methylsulfonyl group would be observed in the upfield region. The two protons of the amino group would appear as a broad singlet.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands:

-

N-H stretching (for the amino group) around 3300-3500 cm⁻¹.

-

Asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively.

-

Asymmetric and symmetric stretching of the N=O bonds in the nitro group around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

-

Safety and Handling

Compounds containing nitro and amino functional groups require careful handling. Based on data for structurally related nitroanilines, this compound should be treated as a hazardous substance.

-

Hazards: It is likely to be toxic if swallowed, in contact with skin, or if inhaled.[9][10] Prolonged or repeated exposure may cause organ damage.[9] Like many nitroaromatic compounds, it may cause methemoglobinemia, which impairs oxygen transport in the blood.[11]

-

Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.[11]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[12]

Conclusion

This compound is a specialty chemical of significant value to the scientific community. The precise arrangement of its functional groups provides a unique platform for synthetic innovation, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its chemical properties, reactivity, and safe handling protocols is essential for harnessing its full potential as a strategic molecular building block.

References

-

Patsnap Eureka. 4-methyl-2-nitroaniline synthesis method. [Link]

-

Ivy Fine Chemicals. 2-(Methylsulfonyl)-4-Nitroaniline [CAS: 96-74-2]. [Link]

-

TradeIndia. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. [Link]

-

CPAchem. Safety data sheet according to 1907/2006/EC, Article 31. [Link]

-

SpectraBase. N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. [Link]

-

PubChemLite. 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S). [Link]

-

PubChem. 2-(2-Methylsulfonylethyl)-4-nitroaniline. [Link]

-

ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. [Link]

-

GSRS. This compound. [Link]

-

PubChem. 4-Nitroaniline. [Link]

-

PrepChem.com. Synthesis of 2-methyl-4-nitroaniline. [Link]

-

PubMed. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. [Link]

- Google Patents. CN103274974A - Method for synthesizing 2-nitro-4-methylsulfonylbenzoic acid.

-

PubChem. 2-Methoxy-4-nitroaniline. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-methyl-2-nitroaniline synthesis method - Eureka | Patsnap [eureka.patsnap.com]

- 6. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 7. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]

- 8. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 9. bg.cpachem.com [bg.cpachem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to the Molecular Structure and Properties of 4-(Methylsulfonyl)-2-nitroaniline

Abstract

This technical guide provides a comprehensive analysis of 4-(methylsulfonyl)-2-nitroaniline (CAS 21731-56-6), a substituted nitroaniline of significant interest in synthetic and medicinal chemistry. The document elucidates the molecule's core structural features, physicochemical properties, and the profound influence of its dual electron-withdrawing functional groups—the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) moieties. We present a detailed examination of its predicted spectroscopic signature, discuss logical synthetic pathways, and explore its potential applications as a versatile chemical intermediate and a scaffold for bioactive agents. This guide also addresses critical safety and handling protocols. It is important to note that while the focus is on this compound, much of the available experimental data pertains to its more commonly cited isomer, 2-(methylsulfonyl)-4-nitroaniline (CAS 96-74-2). This guide will leverage data from this isomer as a scientifically grounded reference, highlighting the structural parallels and expected properties.

Introduction and Nomenclature

Overview of Substituted Nitroanilines in Research

Nitroaniline derivatives are a cornerstone class of organic compounds, characterized by a benzene ring functionalized with both an amino (-NH₂) and a nitro (-NO₂) group.[1] These molecules are not merely synthetic curiosities; they are pivotal building blocks in the industrial production of dyes, pigments, and advanced polymers.[2] In the pharmaceutical landscape, the nitroaromatic scaffold is present in numerous approved drugs and serves as a critical pharmacophore in the development of new therapeutic agents, including antibacterial, antifungal, and anticancer compounds.[3] The electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts unique reactivity and properties that are tunable through the introduction of additional substituents.[1]

The Subject Compound: this compound

The focus of this guide is this compound, a molecule where the aniline core is further substituted with a powerful methylsulfonyl group. This group, along with the nitro group, significantly modulates the electronic and steric environment of the molecule, making it a valuable intermediate for creating more complex chemical entities.

A Note on the Isomer: 2-(Methylsulfonyl)-4-nitroaniline (CAS 96-74-2)

A significant portion of published literature and database entries focuses on the isomer 2-(methylsulfonyl)-4-nitroaniline. The structural difference lies in the swapped positions of the methylsulfonyl and nitro groups on the aniline ring. While distinct compounds, their shared functional groups and aromatic core mean they exhibit many parallel properties. Throughout this guide, we will use experimental data from the 2-(methylsulfonyl)-4-nitroaniline isomer as a predictive model for the this compound structure, with all such instances clearly noted. This comparative approach is essential for building a robust understanding in the context of available data.

Molecular Structure and Physicochemical Properties

Core Chemical Identity

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(methylsulfonyl)-2-nitrobenzenamine | [4] |

| CAS Number | 21731-56-6 | [5] |

| Molecular Formula | C₇H₈N₂O₄S | [5][6] |

| Molecular Weight | 216.21 g/mol | [5][6] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)[O-] | - |

| InChI Key | NDZFWKZHVAUUTN-UHFFFAOYSA-N | [4] |

Structural Analysis

The molecule's architecture is defined by an aniline ring substituted at positions 2 and 4 by nitro and methylsulfonyl groups, respectively.

Caption: Molecular structure of this compound.

Influence of Functional Groups

The chemical behavior of this molecule is dominated by the powerful electron-withdrawing capabilities of both the nitro and methylsulfonyl groups.[1] This has several critical consequences:

-

Reduced Basicity: The electron density on the aniline nitrogen is significantly pulled into the aromatic ring and towards the substituents, drastically reducing its basicity compared to aniline.

-

Ring Deactivation: The aromatic ring is strongly deactivated towards electrophilic aromatic substitution.

-

Acidity of Amine Protons: The electron withdrawal enhances the acidity of the amine protons, making them more susceptible to deprotonation by a strong base.

-

Intermolecular Interactions: The presence of N-H donors and multiple oxygen acceptors (from both -NO₂ and -SO₂CH₃ groups) creates a high potential for hydrogen bonding and π-π stacking in the solid state, influencing crystal packing and solubility.[6]

Physicochemical Properties (Referenced from Isomer 96-74-2)

The following properties, determined experimentally for the isomer 2-(methylsulfonyl)-4-nitroaniline (CAS 96-74-2), provide a reliable estimate for the target compound.

| Property | Value | Source |

| Appearance | Yellow crystalline solid | [2] |

| Melting Point | 131-133 °C | [2] |

| Boiling Point | 375.9 °C at 760 mmHg | [2] |

| Density | 1.541 g/cm³ | [2] |

| Solubility | Soluble in ethanol, acetone, and chloroform | [2] |

| logP (octanol/water) | 1.85 (Bioaccumulation is not expected) | [7] |

Spectroscopic and Crystallographic Characterization

Predicted ¹H NMR Spectroscopy

-

Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets in the downfield region (approx. 7.0-8.5 ppm). The proton ortho to the nitro group and meta to the sulfonyl group is expected to be the most deshielded.

-

Amine Protons (2H): A broad singlet corresponding to the -NH₂ group is expected, with a chemical shift that can vary significantly depending on solvent and concentration (typically 5.0-6.5 ppm).

-

Methyl Protons (3H): A sharp singlet for the methyl protons of the -SO₂CH₃ group will appear in the upfield region, likely around 3.0-3.3 ppm.

Predicted ¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Six distinct signals are expected in the 110-155 ppm range. The carbons directly attached to the nitro, sulfonyl, and amino groups (C2, C4, C1 respectively) will be the most deshielded, with their exact shifts determined by the combined electronic effects.

-

Methyl Carbon (1C): A single peak for the methyl carbon should appear around 40-45 ppm.

Infrared (IR) Spectroscopy

-

N-H Stretching: A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching of the primary amine.

-

N=O Stretching: Two strong absorption bands around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) are definitive for the nitro group.

-

S=O Stretching: Two strong bands corresponding to the symmetric and asymmetric stretching of the sulfone group, expected around 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹.

X-ray Crystallography Insights

Based on studies of related nitroaniline structures, the solid-state packing of this compound is expected to be governed by a network of intermolecular forces.[6] The planar aromatic system, rendered electron-deficient by the two withdrawing groups, is highly conducive to forming stable π-π stacking interactions.[6] Furthermore, the amine group can act as a hydrogen bond donor to the oxygen atoms of the nitro or sulfonyl groups of adjacent molecules, leading to a highly ordered and stable crystal lattice.

Synthesis and Purification

Retrosynthetic Analysis

A logical synthetic approach involves the sequential functionalization of an aniline or benzene precursor. The directing effects of the substituents are key to achieving the desired regiochemistry. A plausible retrosynthetic pathway starts by disconnecting the methylsulfonyl group, suggesting a sulfonation or related reaction as a key step.

Caption: Retrosynthetic analysis for this compound.

Exemplary Synthesis Protocol

The following protocol is based on common methods for synthesizing the isomer 2-(methylsulfonyl)-4-nitroaniline and is adaptable for the target compound.[6] This method involves the nitration of a pre-existing sulfonylaniline.

Objective: To synthesize 2-(methylsulfonyl)-4-nitroaniline from 2-(methylsulfonyl)aniline.

Materials:

-

2-(Methylsulfonyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

Protocol:

-

Reactor Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool 50 mL of concentrated H₂SO₄ to 0-5 °C in an ice-salt bath.

-

Substrate Addition: Slowly add 10 g of 2-(methylsulfonyl)aniline to the cold sulfuric acid with continuous stirring. Ensure the temperature does not exceed 10 °C. Causality: Dissolving the aniline in strong acid protonates the amino group, forming an anilinium ion. This prevents oxidation by nitric acid and deactivates the ring, but the sulfonyl group remains a powerful director.

-

Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by slowly adding 4.5 mL of concentrated HNO₃ to 10 mL of concentrated H₂SO₄, keeping the mixture cooled in an ice bath. Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in aromatic nitration.[6]

-

Nitration Reaction: Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes. Maintain the reaction temperature strictly between 0 °C and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

-

Purification: Purify the crude product by recrystallization from hot ethanol to yield the final product as a pale yellow solid.[6]

-

Characterization: Dry the purified product under vacuum and characterize using NMR, IR, and melting point analysis.

Applications in Research and Drug Development

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate.[2] The three distinct functional groups (-NH₂, -NO₂, -SO₂CH₃) can be selectively modified:

-

The nitro group can be reduced to a second amino group, creating a diamine useful for synthesizing heterocyclic compounds.[6]

-

The primary amine can be diazotized and converted into a wide range of other functional groups (e.g., -OH, -Cl, -Br, -CN).

-

The amine can also undergo acylation or alkylation to build more complex molecular scaffolds.

Biological Activity and Therapeutic Potential

While specific studies on this compound are limited, research on closely related nitroaniline derivatives provides strong rationale for its investigation in drug discovery.

-

Anticancer Activity: Many nitroaniline compounds have been investigated as potential anticancer agents.[6] Molecular docking studies on the isomer 2-(methylsulfonyl)-4-nitroaniline suggest it can bind effectively to protein targets involved in cancer pathways, potentially by interfering with cell proliferation and apoptosis.[6]

-

SIRT6 Inhibition: A recent study identified 5-(4-methylpiperazin-1-yl)-2-nitroaniline as a potent and selective inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in type 2 diabetes.[9] This highlights the potential of the nitroaniline scaffold in developing modulators for metabolic diseases. The title compound represents a promising starting point for creating a library of analogs for such screening campaigns.

A Logical Pathway for Target Identification

The process of moving from a compound like this compound to a validated drug candidate is a multi-step endeavor.

Caption: Hypothetical workflow for drug discovery using the title compound.

Safety and Handling

This compound and its isomers are classified as hazardous substances and must be handled with appropriate care.

Hazard Identification

The following classifications are based on safety data for the isomer 2-nitroaniline and related compounds.

| Hazard Class | GHS Statement | Source |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [7][10] |

| Organ Toxicity | H373: May cause damage to organs (Blood) through prolonged or repeated exposure. | [7][10] |

| Environmental | H412: Harmful to aquatic life with long lasting effects. | [7][10] |

Recommended Handling Protocols

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7] An eyewash station and safety shower must be readily accessible.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.[7]

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-resistant lab coat is mandatory.

-

-

Hygiene: Avoid generating dust.[11] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

First Aid Measures

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

Conclusion

This compound is a molecule of considerable scientific interest, defined by the powerful electronic influence of its nitro and methylsulfonyl substituents. While data on this specific isomer is sparse, a comprehensive understanding can be constructed by leveraging the extensive information available for its close relative, 2-(methylsulfonyl)-4-nitroaniline. Its structural features suggest a stable, crystalline solid with predictable spectroscopic characteristics. As a synthetic intermediate, it offers multiple handles for chemical modification, making it a valuable building block for complex organic molecules. Furthermore, the established biological activities of the nitroaniline scaffold position this compound as a promising starting point for medicinal chemistry programs, particularly in the fields of oncology and metabolic diseases. Adherence to strict safety protocols is paramount when handling this toxic substance.

References

-

960化工网. (n.d.). CAS No.96-74-2 | 2-Methanesulfonyl-4-nitroaniline. [Link]

-

CAS Common Chemistry. (n.d.). 2-(Methylsulfonyl)-4-nitrobenzenamine. [Link]

-

Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. [Link]

-

CPAchem. (2023, June 15). Safety data sheet. [Link]

-

MacNicol, D. D., & Mallinson, P. R. (1995). N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline. Acta Crystallographica Section C: Crystal Structure Communications, 51(5), 926-927. [Link]

-

AHH Chemical. (n.d.). 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. [Link]

-

National Center for Biotechnology Information. (n.d.). N-[(E)-4-(Methylsulfonyl)benzylidene]-3-nitroaniline. [Link]

-

IUCr Journals. (1995). N,N-Diethyl-4-(methylsulfonyl)-2-nitroaniline. [Link]

-

SpectraBase. (n.d.). N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methyl-4-nitroaniline. [Link]

-

PubChem. (n.d.). 2-(2-Methylsulfonylethyl)-4-nitroaniline. [Link]

-

PubMed. (2020, August 15). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. [Link]

-

ResearchGate. (n.d.). 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. [Link]

-

PubChem. (n.d.). 2-Methyl-4-nitroaniline. [Link]

-

SciSpace. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 3. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound – Biotuva Life Sciences [biotuva.com]

- 6. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 4-Nitroaniline(100-01-6) 1H NMR spectrum [chemicalbook.com]

- 9. Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 96-74-2, 2-mesyl-4-nitroaniline, CAS No 96-74-2 2-mesyl-4-nitroaniline cz [chemnet.com]

4-(Methylsulfonyl)-2-nitroaniline synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(Methylsulfonyl)-2-nitroaniline

For the modern researcher and drug development professional, access to robust and well-understood synthetic pathways for key chemical intermediates is paramount. This compound is a valuable building block in medicinal chemistry and materials science, characterized by its electron-deficient aromatic ring substituted with three distinct functional groups. The interplay between the strongly electron-withdrawing nitro and methylsulfonyl groups, and the electron-donating amino group, imparts unique chemical properties and reactivity.

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway to this compound. It is designed to move beyond a simple recitation of steps, offering insights into the underlying chemical principles, the rationale for procedural choices, and a framework for successful execution in a laboratory setting.

Strategic Overview: A Two-Stage Approach

The most logical and field-proven pathway to this compound involves a two-stage process. First, a precursor molecule, 4-(methylthio)-2-nitroaniline , is synthesized. This intermediate contains the core aromatic structure with the sulfur atom in a lower oxidation state (a thioether). The second stage involves the selective oxidation of this thioether to the corresponding sulfone, yielding the final product. This strategy is advantageous as it allows for the controlled installation of the key functional groups prior to the final, often vigorous, oxidation step.

Part 1: Synthesis of the Thioether Precursor, 4-(Methylthio)-2-nitroaniline

The synthesis of the methylthio precursor is achieved via a two-step sequence starting from the readily available commodity chemical, 2-nitroaniline. This process first introduces a thiocyanate group, which is then converted to the target methylthio group.

Step 1a: Electrophilic Thiocyanation of 2-Nitroaniline

Causality and Expertise: The initial step involves the direct thiocyanation of 2-nitroaniline. The existing amino (-NH₂) and nitro (-NO₂) groups cooperatively direct incoming electrophiles. The amino group is a powerful ortho-, para-director, while the nitro group is a meta-director. Their combined influence strongly activates the position para to the amino group for electrophilic substitution. This reaction utilizes bromine to oxidize ammonium thiocyanate in situ, generating an electrophilic thiocyanating agent that readily attacks the activated aromatic ring.[1]

Experimental Protocol: Synthesis of 4-Thiocyano-2-nitroaniline [1]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-nitroaniline (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Add ammonium thiocyanate (2.2 eq) to the solution and stir until dissolved. Cool the mixture to 10-15°C in an ice bath.

-

Bromination: From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

-

Reaction & Work-up: After the addition is complete, allow the mixture to stir at room temperature for an additional 3-4 hours. Pour the reaction mixture into a large volume of ice water.

-

Isolation: The precipitated yellow solid, 4-thiocyano-2-nitroaniline, is collected by vacuum filtration, washed thoroughly with water to remove residual acid and salts, and dried under vacuum.

Step 1b: Conversion of Thiocyanate to Methyl Thioether

Causality and Expertise: The thiocyanate group (-SCN) is a versatile intermediate. It can be readily converted to a methyl thioether (-SCH₃) via nucleophilic reaction. In a process adapted from related syntheses, an alkali metal cyanide is used to facilitate the reaction with a methylating agent.[2] The use of a dipolar aprotic solvent like dimethyl sulfoxide (DMSO) is crucial as it effectively solvates the cations, enhancing the nucleophilicity of the cyanide and facilitating the displacement of the cyanide from the thiocyanate group, which is subsequently methylated.

Experimental Protocol: Synthesis of 4-(Methylthio)-2-nitroaniline

-

Reaction Setup: In a dry, nitrogen-flushed flask, dissolve the 4-thiocyano-2-nitroaniline (1.0 eq) from the previous step in anhydrous dimethyl sulfoxide (DMSO).

-

Reagent Addition: Add powdered sodium cyanide (1.1 eq) and methyl iodide (1.2 eq).

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by column chromatography on silica gel to yield pure 4-(methylthio)-2-nitroaniline.

Diagram of Precursor Synthesis Workflow

Caption: Overall two-stage synthesis pathway for this compound.

Conclusion

The synthesis of this compound is reliably achieved through a well-defined, two-stage process starting from 2-nitroaniline. The initial formation of a 4-(methylthio)-2-nitroaniline precursor followed by a robust and clean oxidation step provides a high-yielding and scalable route to the target molecule. The use of a urea-hydrogen peroxide/phthalic anhydride system for the final oxidation represents a modern, safe, and environmentally conscious choice, aligning with the principles of green chemistry. This guide provides the technical details and scientific rationale necessary for researchers to successfully implement this synthesis in their work.

References

-

Karimi, B., et al. (2015). A novel periodic mesoporous organosilica-supported ionic liquid (WO₄²⁻@PMO-IL) and its application in selective oxidation of sulfides. RSC Advances, 5(28), 21853-21860. Available at: [Link]

-

Nagaoka, Y., et al. (2022). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Chemistry, 4(4), 1369-1377. Available at: [Link]

-

Lutz, M., Wenzler, M., & Likhotvorik, I. (2018). An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate. Synthesis, 50(11), 2231-2234. Available at: [Link]

-

Organic Syntheses. (n.d.). Asymmetric Oxidation of p-Bromophenyl Methyl Sulfide. Coll. Vol. 10, p.164 (2004); Vol. 79, p.93 (2002). Available at: [Link]

-

Procter, D. J. (2001). Synthesis of Aryl Sulfones. Journal of the Chemical Society, Perkin Transactions 1, (4), 335-354. Available at: [Link]

-

Nagaoka, Y., et al. (2022). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. ResearchGate. Available at: [Link]

-

Rajabi, F., et al. (2018). Green route for selective gram-scale oxidation of sulfides using tungstate/triazine-based ionic liquid immobilized on magnetic nanoparticles as a phase-transfer heterogeneous catalyst. Applied Organometallic Chemistry, 32(4), e3953. Available at: [Link]

-

Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved January 10, 2026, from [Link]

-

E. I. Du Pont De Nemours and Company. (1982). Process for preparing aniline compounds. European Patent EP 0004606B1. Available at: [Link]

-

ResearchGate. (n.d.). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. Retrieved January 10, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). A reagent to access methyl sulfones. PubMed Central. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved January 10, 2026, from [Link]

-

Padillo, C., et al. (2018). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2. Molecules, 23(12), 3313. Available at: [Link]

-

Ali, M., & Saha, A. C. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 13(6), 1279-1285. Available at: [Link]

-

El-Sousy, K. M., & El-Sheikh, M. Y. (2018). The Oxidation Reaction Of 2-Nitroaniline In The Presence Of Some Supported Catalysts And Hydrogen Peroxide. ResearchGate. Available at: [Link]

-

El-Sousy, K. M. (n.d.). The Oxidation Reaction Of 2-Nitroaniline In The Presence Of Some Supported Catalysts And Hydrogen Peroxide. Retrieved January 10, 2026, from [Link]

-

Schultz, H. S., Freyermuth, H. B., & Buc, S. R. (1963). New Catalysts for the Oxidation of Sulfides to Sulfones with Hydrogen Peroxide. The Journal of Organic Chemistry, 28(4), 1140-1141. Available at: [Link]

-

Tayebee, R., & Alizadeh, M. H. (2007). Catalytic Oxidation of Aniline by Aqueous Hydrogen Peroxide in the Presence of Some Heteropolyoxometalates. Journal of the Brazilian Chemical Society, 18(3), 595-601. Available at: [Link]

-

Snetkov, V. A., et al. (2019). Development of a procedure for preparing 2-nitro-4-thiocyanoaniline. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). Preparation method of 2-methyl-4-nitrophenylamine.

Sources

An In-Depth Technical Guide to 4-(Methylsulfonyl)-2-nitroaniline: Physicochemical Properties, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)-2-nitroaniline (CAS No. 21731-56-6), a key organic building block. The document delineates its fundamental chemical identity, structure, and core physicochemical properties. We explore its chemical reactivity, driven by the interplay of its amino, nitro, and methylsulfonyl functional groups, and present a logical synthetic pathway. This guide details robust analytical methodologies, including a validated High-Performance Liquid Chromatography (HPLC) protocol and an exposition of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR). Furthermore, potential applications in the pharmaceutical and dye industries are discussed, drawing parallels from structurally related compounds. Crucially, this document provides authoritative guidance on safety and handling, establishing a framework for its responsible use in research and development settings.

Compound Identification and Structure

Chemical Identity

This compound is an aromatic compound distinguished by an aniline core functionalized with both a strongly electron-withdrawing nitro group and a methylsulfonyl group. These substituents are positioned ortho and para, respectively, to the amino group, creating a unique electronic and steric environment that dictates its chemical behavior.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4-Mesyl-2-nitroaniline, 4-methanesulfonyl-2-nitroaniline, Benzenamine, 4-(methylsulfonyl)-2-nitro-[1] |

| CAS Number | 21731-56-6[1][2][3] |

| Molecular Formula | C₇H₈N₂O₄S[1][2] |

| Molecular Weight | 216.21 g/mol [1][2] |

| InChI | InChI=1S/C7H8N2O4S/c1-14(12,13)5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3[1] |

| InChIKey | NDZFWKZHVAUUTN-UHFFFAOYSA-N[1] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1)N)[O-] |

Structural Elucidation

The structure of this compound is defined by a benzene ring with three key substituents. The relative positions of the amino, nitro, and methylsulfonyl groups are critical to its reactivity and potential as a chemical intermediate.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical properties of this compound, such as its solid form and solubility, are dictated by the strong intermolecular forces, including hydrogen bonding from the amine group and strong dipole-dipole interactions from the nitro and sulfonyl groups. These polar functional groups generally lead to higher melting points and solubility in polar organic solvents.

| Property | Value / Description | Source(s) |

| Appearance | Expected to be a yellow or orange solid, consistent with related nitroaniline compounds.[4][5][6] | Inferred |

| Melting Point | Data not available. The isomer 2-(Methylsulfonyl)-4-nitroaniline has a melting point of 131-133 °C.[4] | [4] |

| Boiling Point | Data not available. The isomer 2-(Methylsulfonyl)-4-nitroaniline has a boiling point of 375.9 °C at 760 mmHg.[4] | [4] |

| Solubility | Expected to have low solubility in water but good solubility in polar organic solvents such as ethanol, acetone, and chloroform.[4][7] | Inferred |

| Purity | Commercially available with purity ≥97%.[1][2] | [1][2] |

Chemical Reactivity and Synthesis

Reactivity Profile

The chemical reactivity is a product of its three functional groups:

-

Amino Group (-NH₂): Acts as an ortho-, para-director and an activating group. It is basic and can be readily protonated or undergo reactions typical of primary amines, such as diazotization.

-

Nitro Group (-NO₂): A powerful electron-withdrawing and deactivating group, it directs incoming electrophiles to the meta position. It is also susceptible to reduction to an amino group, providing a route to diamine derivatives.

-

Methylsulfonyl Group (-SO₂CH₃): This is another strong electron-withdrawing and deactivating group. Its presence significantly influences the acidity of the N-H protons and the overall electronic character of the aromatic ring. It can also serve as a directing group for ortho-metalation reactions.[5]

The combined electronic effects make the aromatic ring electron-deficient and less susceptible to electrophilic substitution than aniline itself.

Synthetic Approach

A plausible laboratory-scale synthesis can be envisioned through a multi-step process starting from a readily available precursor. One logical route involves the protection of an aniline derivative, followed by controlled nitration and sulfonation steps.[3]

Caption: Plausible synthetic workflow for this compound.

Analytical Methodologies

The analysis of this compound requires robust techniques capable of confirming its identity, purity, and concentration. The chromophoric nature of the molecule makes it highly suitable for HPLC with UV detection.

Chromatographic Analysis: HPLC Protocol

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. This compound, being a moderately polar molecule, can be effectively retained and eluted from a nonpolar stationary phase (like C18) using a polar mobile phase. The nitro and aniline functionalities provide strong UV absorbance for sensitive detection.[8]

Step-by-Step Protocol:

-

Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with methanol to create a 100 µg/mL stock solution. Prepare working standards (e.g., 1-20 µg/mL) by serial dilution with the mobile phase.

-

Sample Preparation: Dissolve the sample in methanol or another suitable solvent to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter to remove particulates.

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent A) and Water (Solvent B).

-

Start at 30% A, ramp to 80% A over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength of maximum absorbance, likely between 280-380 nm, determined by a DAD scan.

-

Injection Volume: 10 µL.

-

-

Analysis and Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of the sample by interpolating its peak area on the curve. Purity can be assessed by calculating the area percentage of the main peak relative to all other peaks.

Spectroscopic Characterization

Spectroscopic analysis is essential for unequivocal structural confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The expected ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) would show:

-

A singlet for the three methyl protons (-SO₂CH ₃) around 3.0-3.3 ppm.

-

A broad singlet for the two amine protons (-NH ₂) between 5.0-7.0 ppm, which is exchangeable with D₂O.

-

Three distinct signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene ring, with coupling patterns (doublets and doublet of doublets) dictated by their positions relative to each other.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display seven unique carbon signals: one for the methyl carbon and six for the aromatic carbons, with chemical shifts influenced by the attached functional groups.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands:

-

N-H stretching: Two distinct bands around 3300-3500 cm⁻¹ (asymmetric and symmetric stretching of the primary amine).

-

Aromatic C-H stretching: Above 3000 cm⁻¹.

-

N-O stretching (nitro group): Strong, sharp bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

S=O stretching (sulfonyl group): Strong bands around 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).

-

Caption: Integrated workflow for the analysis of this compound.

Applications in Research and Development

While specific applications for this compound are not extensively documented, its structure is highly indicative of its utility as a versatile intermediate in several high-value sectors.

-

Pharmaceutical Synthesis: Nitroaniline derivatives are foundational in drug development.[9] The nitro group can be reduced to an amine, which can then be further functionalized. The sulfonyl group is a common pharmacophore that can improve properties like solubility and cell permeability. Therefore, this compound is a prime candidate for creating libraries of novel small molecules for screening as potential therapeutic agents.[5]

-

Dye and Pigment Industry: The chromophoric nitroaniline core makes it a valuable precursor for synthesizing azo dyes and other pigments.[4][10] The sulfonyl group can be used to modify the dye's color, fastness, and solubility properties.

-

Materials Science: The presence of both strong electron-donating (amino) and electron-withdrawing (nitro, sulfonyl) groups creates a "push-pull" system. Such molecules are of interest in the development of organic electronic materials and nonlinear optical (NLO) materials.[5]

Safety, Handling, and Toxicology

Disclaimer: A specific Safety Data Sheet (SDS) for CAS No. 21731-56-6 is not widely available. The following guidance is based on the known hazards of structurally analogous compounds, such as 4-nitroaniline and 4-methyl-2-nitroaniline, and represents prudent laboratory practice.[6][11]

6.1. Hazard Profile

Nitroanilines are generally classified as highly toxic compounds.

| Hazard Class | GHS Statement |

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin, or if inhaled.[11] |

| Systemic Toxicity | H373: May cause damage to organs (especially blood) through prolonged or repeated exposure.[11] |

| Environmental Hazard | H412: Harmful to aquatic life with long-lasting effects.[11] |

Key Toxicological Concern: A primary hazard associated with nitroanilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen. This leads to cyanosis (bluish skin) and can be fatal.[6]

6.2. Recommended Handling Procedures

-

Engineering Controls: All handling of solid material and solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Change gloves immediately if contamination occurs.

-

Eye Protection: Chemical safety goggles are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn at all times.

-

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[12] Store locked up or in an area accessible only to authorized personnel.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air immediately. Seek urgent medical attention.

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][11]

-

Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Conclusion

This compound is a strategically functionalized aromatic compound with significant potential as a chemical intermediate. Its physicochemical properties are dominated by the strong electronic and hydrogen-bonding character of its amino, nitro, and sulfonyl groups. While empirical data for this specific isomer is limited, a robust framework for its analysis, handling, and potential application can be confidently established through an understanding of its structure and comparison with related molecules. Adherence to stringent safety protocols is paramount when working with this class of compounds. This guide provides the foundational knowledge for researchers and scientists to effectively and safely utilize this compound in their development programs.

References

-

PubChemLite. 2-(methylsulfonyl)-4-nitroaniline (C7H8N2O4S). [Link]

-

PubChem. 2-(2-Methylsulfonylethyl)-4-nitroaniline. [Link]

-

CPAchem. Safety data sheet - 4-Nitroaniline. [Link]

-

SpectraBase. N-hexadecyl-N-methyl-4-(methylsulfonyl)-2-nitroaniline - Optional[1H NMR] - Spectrum. [Link]

-

PubChem. 4-Methyl-2-nitroaniline. [Link]

-

Solubility of Things. 4-Methyl-2-nitroaniline. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. [Link]

-

Wikipedia. 4-Nitroaniline. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]

-

ResearchGate. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. [Link]

-

PubMed. [Extraction of 2-nitroaniline and 2-nitro-4-methylaniline from aqueous solutions]. [Link]

-

ResearchGate. FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA. [Link]

-

PubChem. 2-Methyl-4-nitroaniline. [Link]

-

U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

-

SpectraBase. m-Nitroaniline, hydrochloride. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound – Biotuva Life Sciences [biotuva.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 5. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. 4-Methyl-2-nitroaniline | 89-62-3 [chemicalbook.com]

Foreword: Navigating the Data Landscape for 4-(Methylsulfonyl)-2-nitroaniline

An In-Depth Technical Guide to the Solubility of 4-(Methylsulfonyl)-2-nitroaniline

In the realm of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is not merely academic—it is the bedrock of process design, formulation development, and successful clinical translation. Solubility, in particular, stands as a critical parameter governing bioavailability, purification strategies, and reaction kinetics.

This guide focuses on this compound, an organic intermediate whose utility is intrinsically linked to its behavior in various solvent systems. A crucial point of clarification is the distinction between this compound and its isomer, 2-(methylsulfonyl)-4-nitroaniline. While structurally similar, their differing substitution patterns can lead to distinct physical properties. This document will primarily address this compound while drawing comparative insights where data for its isomer is more prevalent.

As you will discover, publicly available, quantitative solubility data for this compound is sparse. Therefore, this guide adopts a dual-pronged approach. First, it consolidates the known physicochemical data to build a theoretical framework for predicting its solubility behavior. Second, and more importantly, it provides a comprehensive, field-proven experimental protocol for determining this data empirically. This is not just a list of steps; it is a self-validating workflow designed to produce reliable, publication-quality results, empowering you, the researcher, to fill the existing data gap.

Physicochemical Characterization: The Molecular Blueprint

The molecular structure of an analyte is the primary determinant of its solubility. This compound possesses a unique combination of functional groups that dictate its interactions with potential solvents. The aromatic ring provides a nonpolar backbone, while the amino (-NH2), nitro (-NO2), and methylsulfonyl (-SO2CH3) groups introduce significant polarity and the capacity for hydrogen bonding.

-

Amino Group (-NH2): Acts as a hydrogen bond donor.

-

Nitro Group (-NO2): A strong electron-withdrawing group and hydrogen bond acceptor.

-

Methylsulfonyl Group (-SO2CH3): A highly polar, aprotic group that acts as a strong hydrogen bond acceptor.

The interplay of these groups suggests a nuanced solubility profile, with expected miscibility in polar solvents and limited solubility in nonpolar media. A summary of its known physicochemical properties, alongside its common isomer for comparison, is presented below.

Table 1: Physicochemical Properties of Methylsulfonyl-Nitroaniline Isomers

| Property | This compound | 2-(Methylsulfonyl)-4-nitroaniline |

| CAS Number | 21731-56-6[1][2] | 96-74-2[3][4][5] |

| Molecular Formula | C₇H₈N₂O₄S[1][2][6] | C₇H₈N₂O₄S[3][4][7] |

| Molecular Weight | 216.21 g/mol [1][6] | 216.22 g/mol [7] |

| Appearance | Solid[2] | Yellow Crystalline Solid[3] |

| Melting Point | Not specified | 131-133 °C[3] |

| LogP (Predicted) | Not specified | 0.5805[4] |

| Topological Polar Surface Area (TPSA) | Not specified | 103.3 Ų[4] |

The Isothermal Saturation Method: A Protocol for Ground Truth

Given the absence of comprehensive public data, an empirical determination of solubility is necessary. The "gold standard" for measuring the equilibrium solubility of a solid in a liquid is the isothermal saturation (or shake-flask) method.[8] This method is trusted because it is designed to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the data is robust and reproducible.

The causality behind this choice of method is its directness and reliability. Unlike predictive models, which can be inaccurate for complex molecules, this experimental approach provides a definitive measurement under specific, controlled conditions.

Experimental Protocol: Isothermal Saturation Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials & Equipment:

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, acetonitrile) of analytical grade

-

Analytical balance (±0.1 mg)

-

Scintillation vials or flasks with screw caps

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF, chosen for solvent compatibility)

-

Volumetric flasks and pipettes

-

Calibrated High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[8][9][10]

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The "excess" is critical; a persistent layer of undissolved solid must be visible throughout the experiment to ensure saturation.

-

Add a known volume (e.g., 5.0 mL) of the selected solvent to each respective vial.

-

Seal the vials tightly to prevent any solvent evaporation, which would alter the concentration.

-

-

Equilibration:

-

Place the vials into a constant temperature shaker or water bath set to the desired temperature (e.g., 25.0 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical for many organic compounds.[8] A preliminary kinetic study can be performed by taking measurements at 24, 48, and 72 hours to confirm that the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the excess solid to settle, preventing filter clogging.[8]

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particulates. The first few drops should be discarded to saturate the filter material and avoid adsorption effects.

-

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the precise concentration of this compound.[8][9]

-

A calibration curve must be prepared using standard solutions of known concentrations of the compound.

-

-

Calculation of Solubility:

-

Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.

-

The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Formula: Solubility (g/L) = (Concentration from analysis, g/L) × (Dilution Factor)

-

Workflow Visualization

The following diagram illustrates the logical flow of the isothermal saturation method, emphasizing the critical control points for ensuring data integrity.

Caption: Workflow for Isothermal Saturation Solubility Determination.

Solubility Profile and Comparative Analysis

To provide a tangible example of how solubility data is presented and analyzed, we can examine the published data for a structurally related compound, 4-methyl-2-nitroaniline.[11] This compound differs by the substitution of a methyl group for the methylsulfonyl group. The methyl group is significantly less polar, which will influence the magnitude of solubility but not the general trends.

Table 2: Illustrative Solubility Data of 4-Methyl-2-nitroaniline in Various Solvents [11] (Data presented as mole fraction solubility (x₁) for illustrative purposes)

| Temperature (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile |

| 278.15 | 0.02758 | 0.03421 | 0.1654 | 0.1388 |

| 283.15 | 0.03314 | 0.04115 | 0.1883 | 0.1593 |

| 288.15 | 0.03961 | 0.04933 | 0.2138 | 0.1824 |

| 293.15 | 0.04712 | 0.05898 | 0.2423 | 0.2084 |

| 298.15 | 0.05586 | 0.07038 | 0.2741 | 0.2376 |

| 303.15 | 0.06603 | 0.08382 | 0.3097 | 0.2705 |

| 308.15 | 0.07789 | 0.09968 | 0.3495 | 0.3075 |

| 313.15 | 0.09172 | 0.1184 | 0.3941 | 0.3491 |

Analysis of Trends:

-

Temperature Dependence: For 4-methyl-2-nitroaniline, solubility increases with temperature in all tested solvents, indicating that the dissolution process is endothermic. This is a common behavior for solid solutes.

-

Solvent Effects: The solubility is highest in ethyl acetate and lowest in methanol among the solvents shown. This highlights the importance of matching the solute's polarity and hydrogen bonding characteristics with the solvent.

For this compound, we can hypothesize that due to the highly polar sulfonyl group, its solubility will be greater in polar aprotic solvents (like acetone, ethyl acetate, and acetonitrile) and polar protic solvents (like alcohols) compared to nonpolar solvents (like hexane or toluene).

Conclusion and Path Forward

This technical guide establishes the foundational knowledge and practical tools required to address the solubility of this compound. While a definitive, quantitative dataset is not yet present in the public domain, we have established its key physicochemical characteristics and outlined a robust, self-validating experimental protocol for its determination. The isothermal saturation method, coupled with a reliable analytical technique like HPLC, provides a clear and authoritative path for researchers to generate high-quality solubility data. Such data is indispensable for advancing any research or development program involving this compound.

References

- BenchChem. (n.d.). Solubility Profile of N-(2-chloroethyl)-4-nitroaniline: A Technical Guide for Researchers.

- LookChem. (n.d.). 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2, Pharmaceutical Grade, Best Price Distributor.

- ChemScene. (n.d.). 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2.

- ResearchGate. (n.d.). Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide | Request PDF.

- Smolecule. (2023, August 19). Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2.

- Thermo Fisher Scientific. (n.d.). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.

- LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines.

- ResearchGate. (n.d.). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection.

- gsrs. (n.d.). This compound.

- Biotuva Life Sciences. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- ResearchGate. (n.d.). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions.

- Sigma-Aldrich. (n.d.). 2-(METHYLSULFONYL)-4-NITROANILINE AldrichCPR.

- BLD Pharm. (n.d.). 96-74-2|2-(Methylsulfonyl)-4-nitroaniline.

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 2-(Methylsulfonyl)-4-nitroaniline CAS:96-74-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]

- 4. chemscene.com [chemscene.com]

- 5. 96-74-2|2-(Methylsulfonyl)-4-nitroaniline|BLD Pharm [bldpharm.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Buy 2-(Methylsulfonyl)-4-nitroaniline | 96-74-2 [smolecule.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. researchgate.net [researchgate.net]

A Comprehensive Guide to the Spectroscopic Characterization of 4-(Methylsulfonyl)-2-nitroaniline

Abstract

This technical guide provides a detailed, multi-technique spectroscopic analysis of 4-(Methylsulfonyl)-2-nitroaniline (CAS No. 21731-56-6). Aimed at researchers, chemists, and drug development professionals, this document outlines the principles and experimental protocols for characterizing this compound using Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers an in-depth interpretation of the spectral data, explaining the causal relationships between the molecule's unique structural features—specifically the potent electron-withdrawing nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups—and their corresponding spectral signatures. The integrated analysis serves as a robust framework for structural verification and purity assessment.

Introduction and Molecular Overview

This compound is an aromatic compound featuring a benzene ring substituted with an amine (-NH₂), a nitro group (-NO₂), and a methylsulfonyl group (-SO₂CH₃).[1][2][3] Its molecular formula is C₇H₈N₂O₄S, with a molecular weight of approximately 216.22 g/mol .[1] The strategic placement of two strong electron-withdrawing groups (EWG) ortho and para to the electron-donating amine group creates a highly polarized electronic system. This electronic environment is fundamental to understanding its chemical reactivity and is directly reflected in its spectroscopic output. The methylsulfonyl group is a powerful EWG, while the nitro group is one of the strongest EWGs in organic chemistry.[4] This guide will systematically dissect the spectral data to confirm the molecular structure.

Chemical Structure and Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-(methylsulfonyl)-2-nitrobenzenamine | [3] |

| CAS Number | 21731-56-6 (for 4-isomer), 96-74-2 (for 2-isomer) | [2][5] |

| Molecular Formula | C₇H₈N₂O₄S | [1][2] |

| Molecular Weight | 216.22 g/mol | [1] |

| Appearance | White to yellow solid | [5] |

Analytical Workflow: A Systematic Approach

The comprehensive characterization of a novel or synthesized compound like this compound follows a logical and systematic workflow. This ensures that data from orthogonal techniques are used to build a cohesive and irrefutable structural assignment.

Figure 2: Annotated structure showing proton environments. (Note: Image is a representation)

-

Aromatic Protons (H-3, H-5, H-6):

-

H-3: This proton is ortho to the strongly withdrawing -NO₂ group. It will be the most deshielded (highest δ value) and will appear as a doublet, split by H-5.

-

H-5: This proton is ortho to the -SO₂CH₃ group and meta to the -NO₂ group. It will be deshielded and appear as a doublet of doublets, split by both H-3 and H-6.

-

H-6: This proton is ortho to the -NH₂ group. The electron-donating nature of the amine will shield this proton relative to H-3 and H-5, causing it to appear at the lowest δ value (most upfield) in the aromatic region. It will appear as a doublet, split by H-5.

-

-

Amine Protons (-NH₂): These protons will appear as a broad singlet. Its chemical shift can vary depending on solvent and concentration. In DMSO-d₆, it is readily observable.

-

Methyl Protons (-SO₂CH₃): The three protons of the methyl group are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.

Table 2: Predicted ¹H NMR Peak Assignments (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |

| H-3 | ~8.2-8.4 | d (doublet) | J ≈ 2.5 Hz | 1H |

| H-5 | ~7.8-8.0 | dd (doublet of doublets) | J ≈ 9.0, 2.5 Hz | 1H |

| -NH₂ | ~7.5-7.8 | br s (broad singlet) | - | 2H |

| H-6 | ~7.1-7.3 | d (doublet) | J ≈ 9.0 Hz | 1H |

| -SO₂CH₃ | ~3.2-3.4 | s (singlet) | - | 3H |

Interpretation of ¹³C NMR Spectrum

The ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom in the molecule.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbons directly attached to the electron-withdrawing groups (C-2 and C-4) will be significantly deshielded. The carbon attached to the amine group (C-1) will be shielded relative to what might be expected without the amine's donating effect.

-

Methyl Carbon: The methyl carbon of the sulfonyl group will appear as a single peak in the aliphatic region, typically around 40-45 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Experimental Protocol (ESI-MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (µg/mL).

-

Data Acquisition: The solution is infused into an electrospray ionization (ESI) source. The analysis is typically performed in both positive and negative ion modes to determine which provides a better signal.

-

Analysis: The mass spectrum is analyzed for the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) and any significant fragment ions.

Interpretation of Mass Spectrum

-